molecular formula C10H12O4S B14309287 3-Oxopropyl 4-methylbenzene-1-sulfonate CAS No. 113116-36-2

3-Oxopropyl 4-methylbenzene-1-sulfonate

Cat. No.: B14309287
CAS No.: 113116-36-2
M. Wt: 228.27 g/mol
InChI Key: MDBKYHDVMIYSLT-UHFFFAOYSA-N
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Description

3-Oxopropyl 4-methylbenzene-1-sulfonate is an organic sulfonate ester characterized by a benzene ring substituted with a methyl group at the para-position (C4) and a sulfonate ester group at the ortho-position (C1). The sulfonate group is esterified with a 3-oxopropyl chain (CH₂CH₂CO-), introducing a ketone functionality. Sulfonate esters are widely employed in pharmaceuticals and materials science due to their electrophilic sulfonyl group, which can participate in nucleophilic substitutions.

Properties

CAS No.

113116-36-2

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

3-oxopropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H12O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-7H,2,8H2,1H3

InChI Key

MDBKYHDVMIYSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonation reaction can be carried out using sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) as the sulfonating agents . The reaction is usually conducted under controlled temperature conditions to ensure the formation of the desired sulfonate product.

Industrial Production Methods

In an industrial setting, the production of 3-Oxopropyl 4-methylbenzene-1-sulfonate may involve large-scale sulfonation reactors where toluene is reacted with sulfur trioxide or oleum. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the pure compound.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

  • 4-Methylbenzenesulfonate Derivatives: The methyl group at C4 is a common substituent in sulfonate chemistry. For example, 2-aminoanilinium 4-methylbenzenesulfonate () shares the 4-methylbenzene-sulfonate backbone but exists as an ionic salt with a 2-aminoanilinium cation. This ionic form enhances solubility in polar solvents compared to the neutral ester form of 3-oxopropyl 4-methylbenzene-1-sulfonate .
  • Benzene-1,2-diaminium Bis(4-methylbenzene-1-sulfonate) :
    This compound features two sulfonate groups complexed with a diaminium cation, highlighting how counterion choice (e.g., ammonium vs. ester) modulates crystal packing and stability .

Ester Group Modifications

  • Methyl 4-Methylbenzenesulfonate :
    A simpler analogue with a methyl ester group, this compound is a classic alkylating agent. The absence of the 3-oxopropyl chain reduces electrophilicity but improves hydrolytic stability compared to the ketone-containing derivative.
  • 3-Oxopropyl vs. Other Alkyl Chains :
    The ketone in the 3-oxopropyl group distinguishes it from esters with saturated alkyl chains (e.g., ethyl or propyl). This functionality may increase reactivity toward nucleophiles (e.g., amines or hydrides) or enable conjugation via oxime formation.

Functional and Application-Based Comparisons

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Group Application Reference
3-Oxopropyl 4-methylbenzene-1-sulfonate Not reported Moderate (organic) Sulfonate ester + ketone Synthesis intermediate Inferred
2-Aminoanilinium 4-methylbenzenesulfonate 215–217 High (aqueous) Ionic sulfonate Crystallography
Methyl 4-methylbenzenesulfonate 72–74 Low (polar org.) Methyl ester Alkylating agent Known data

Notes:

  • The ionic 2-aminoanilinium derivative exhibits higher thermal stability and aqueous solubility due to strong cation–sulfonate interactions .
  • The ketone in 3-oxopropyl 4-methylbenzene-1-sulfonate likely reduces crystallinity compared to simpler esters, favoring liquid or amorphous solid states.

Case Study: Role in Albumin-Binding Compounds

describes a procoagulant compound with a 3-oxopropyl group linked to a sulfo-fluorenylamino moiety, emphasizing the versatility of ketone-containing chains in modulating protein interactions .

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